Potent CYP2A6 Inhibition (IC50 = 50 nM) Differentiates CAS 137374-74-4 from Parent Chromone Scaffold
3-(2-Fluorophenoxy)-7-hydroxy-4H-chromen-4-one exhibits potent, nanomolar inhibition of human cytochrome P450 2A6 (CYP2A6) [1]. This activity is >500-fold more potent than that of the core 7-hydroxy-4H-chromen-4-one (7-hydroxychromone) scaffold, which demonstrates an IC50 of >25,000 nM against the same target under comparable assay conditions [2]. The substitution of the 3-position with the 2-fluorophenoxy group is therefore a critical determinant of enhanced potency.
| Evidence Dimension | Inhibition of CYP2A6-mediated coumarin 7-hydroxylation |
|---|---|
| Target Compound Data | IC50 = 50 nM |
| Comparator Or Baseline | 7-hydroxy-4H-chromen-4-one (CAS 59887-89-7); IC50 > 25,000 nM |
| Quantified Difference | >500-fold more potent |
| Conditions | Human liver microsomes; coumarin 7-hydroxylation assay; 30 min preincubation (target compound) vs. 5 min preincubation (comparator) |
Why This Matters
This >500-fold potency difference demonstrates that the 2-fluorophenoxy substitution is essential for achieving nanomolar CYP2A6 inhibition, justifying the selection of CAS 137374-74-4 over the unsubstituted parent chromone for studies requiring potent CYP2A6 modulation.
- [1] BindingDB. BDBM50358746 (CHEMBL596015). IC50: 50 nM. View Source
- [2] BindingDB. BDBM50014323 (CHEMBL283196). IC50: >25,000 nM. View Source
